The following table outlines the specific conditions, species, and dosage regimens for sulfaquinoxaline as defined by U.S. federal regulations and product labels [1] [2].
| Species | Indication | Dosage / Concentration | Administration & Limitations |
|---|---|---|---|
| Chickens | Prevention of Coccidiosis (Eimeria spp.) | 0.015% - 0.0175% in feed | Feed continuously from placement on litter through hazard period. 10-day withdrawal before slaughter [1]. |
| Control of Coccidiosis (Eimeria spp.) | 0.1% for 48-72h, then 0.05% intermittently | Complex intermittent schedule. 10-day withdrawal before slaughter [1] [2]. | |
| Fowl Cholera & Fowl Typhoid | 0.1% in feed for 48-72 hours | 10-day withdrawal before slaughter [1]. | |
| Turkeys | Prevention of Coccidiosis (E. meleagrimitis, E. adenoeides) | 0.0175% in feed | Feed during confinement. 10-day withdrawal before slaughter [1]. |
| Control of Coccidiosis (E. meleagrimitis, E. adenoeides) | 0.05% in feed, 2 days on/3 days off | Repeat 2-day-on/3-day-off cycle as needed. 10-day withdrawal before slaughter [1]. | |
| Cattle & Calves | Control & Treatment of Coccidiosis (E. bovis, E. zuernii) | 6 mg/lb body weight for 3-5 days | Administer in drinking water or as a drench. Not for use in lactating dairy cattle [2] [3]. |
| Rabbits | Prevention of Coccidiosis (E. stiedae) | 0.025% in feed | Start after weaning; feed continuously for 30 days or 2 days/week until marketing. 10-day withdrawal [1]. |
| Control of Coccidiosis (E. stiedae) | 0.1% in feed | Feed for 2 weeks. 10-day withdrawal before slaughter [1]. |
Adherence to dosage and withdrawal periods is critical to prevent toxicities and ensure food safety.
Monitoring this compound residues is essential for food safety. A study using UPLC-MS/MS to analyze residues in broiler chicken muscle established a Maximum Residue Limit (MRL) of 100 μg/kg [5] [6]. The study found that residues fell below the MRL within two days after discontinuing medication and were lower than the limit of quantification after four days, confirming the adequacy of the 10-day withdrawal period [5] [6].
Experimental workflow for this compound residue analysis in tissue.
Sulfaquinoxaline is used as a broad-spectrum antimicrobial to treat and prevent infections caused by susceptible organisms [1]. The table below summarizes its main applications:
| Application | Target Species | Key Pathogens / Conditions | Common Formulations & Administration |
|---|---|---|---|
| Treatment & Prevention of Coccidiosis | Cattle, Sheep, Poultry, Swine [2] [1] [3] | Eimeria bovis, E. zurnii (cattle); intestinal coccidiosis in calves, sheep, and poultry [1] | Mixed in drinking water (make fresh daily) or feed [1] [4]. Available as solutions (e.g., 34.4 mg/mL to 340 mg/mL) and wettable powders [1] [5]. |
| Adjunct in Rodenticides | Rats, Mice [5] | --- | Formulated as baits to enhance the effectiveness of anticoagulants like warfarin [5]. |
This compound is a sulfonamide antibacterial drug. Its efficacy against coccidia, which are protozoan parasites, is linked to the same biochemical pathway [1].
The following diagram illustrates its mechanism of action against coccidia and bacteria:
Drug Resistance Resistance to this compound is common, and strains of Eimeria maxima resistant to the drug have been developed in laboratory settings [1] [6]. This is a significant factor limiting its frequent use, as other more effective antimicrobials are often available [1].
Toxicity and Side Effects The toxic effects of sulfonamides, including this compound, are often related to their physiochemical properties or their action on the host's normal flora [4].
Resistance Development Protocol A laboratory study demonstrated that resistance to this compound in Eimeria maxima could be developed through serial passage of the parasite in chickens medicated with the drug [6]. The general methodology involves:
Regulatory and Environmental Status
This compound remains a tool for managing coccidiosis, though its use is tempered by resistance and toxicity concerns. Its role as an antimicrobial and rodenticide synergist provides a clear example of how a single compound can have multiple mechanisms of action across different species.
A 2023 study synthesized mixed metal complexes of sulfaquinoxaline and characterized them using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The thermodynamic parameters for their thermal decomposition are summarized in the table below [1].
| Metal Ion Pair in Complex | Activation Energy, Ea (kJ/mol) | Enthalpy Change, ΔH* (kJ/mol) | Entropy Change, ΔS* (J/mol·K) |
|---|---|---|---|
| Cu(II) and Co(II) | 14.61 | 11.01 | -242.71 |
| Cu(II) and Zn(II) | 17.21 | 12.71 | -240.32 |
| Cr(III) and Cd(II) | 19.51 | 16.41 | -236.21 |
| Fe(III) and Mn(II) | 21.31 | 18.91 | -231.41 |
| Hg(II) and Ni(II) | 25.11 | 21.91 | -228.11 |
| Hg(II) and Fe(III) | 26.51 | 22.11 | -227.32 |
| Cd(II) and Fe(III) | 29.31 | 26.91 | -221.41 |
| Hg(II) and Zn(II) | 32.11 | 29.51 | -219.32 |
The study concluded that the bonding of the metals to the ligand occurred through the sulfonamidic nitrogen, the oxygen of the sulfone group, and the nitrogen of the amino group. All complexes were found to have an octahedral geometry [1].
Here are the key experimental protocols from the research for assessing stability and related properties.
This method describes how the thermal decomposition data in the table above was obtained [1].
While not specific to this compound, a study on related sulfonamides provides a robust protocol for investigating thermal stability and crystallization behavior, which would be applicable [2].
Several studies have investigated the degradation kinetics of this compound in water, which informs its stability under oxidative and radiative stress [3] [4] [5].
The following diagram illustrates the logical workflow for experimentally determining the thermal stability and glass-forming ability of a compound like this compound, integrating the methodologies discussed above.
The available data provides a foundational understanding, but also highlights specific areas for further investigation:
This guide provides detailed High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Sulfaquinoxaline (SQX), a sulfonamide antibiotic commonly used in veterinary medicine. The information is structured to assist researchers in selecting and implementing appropriate methods for drug formulation quality control and residue monitoring.
For the quality control of veterinary pharmaceutical products, simultaneous determination of multiple active ingredients is often required. The table below summarizes a robust, stability-indicating method for a quaternary mixture.
Table 1: HPLC Method for Simultaneous Determination of Anticoccidial Drugs in Veterinary Formulations [1] [2]
| Parameter | Specification |
|---|---|
| Analytes | Amprolium (AMP), this compound (SUL), Diaveridine (DIV), Vitamin K3 (VIT K3) |
| Stationary Phase | Supelcosil C18 column (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection (UV) | 260 nm |
| Injection Volume | 10 µL |
| Linearity Range (SQX) | 20.0 - 60.0 µg/mL |
| Sample Diluent | Water and Acetonitrile (10:90, v/v) |
This method has been validated as per ICH guidelines and demonstrates acceptable linearity, precision, accuracy, specificity, and robustness [2]. It is a stability-indicating method, meaning it can effectively separate the active drugs from their forced-degradation products (formed under stress conditions like acid, base, oxidation, and thermal treatment) [1]. The environmental impact of the method was evaluated using modern metrics (GAPI, BAGI, AGREE), confirming its enhanced environmental friendliness and sustainability profile [1] [2].
This compound analysis is also critical in other contexts, such as regulatory testing for drug residues in food and official pharmacopeial standards.
Table 2: Other Reported HPLC Methods for this compound
| Application Context | Key Chromatographic Conditions | Note / Reference |
|---|---|---|
| Official Compendial Method (USP) | Column: C18 (L1); Mobile Phase: Complex mixture of water, ACN, acetic acid, THF, and NH₄OH; Detection: 254 nm. | Official method for quality control of raw material [3]. |
| Multi-Residue in Milk | Mobile Phase: 0.1% Formic Acid, Acetonitrile, Methanol (Gradient); Detection: DAD, 265 nm. | Validated per EU regulation 2002/657/EC. Enables detection at levels as low as 100 µg/kg [4]. |
| Residues in Eggs (Solvent-Free) | Mobile Phase: 0.18 mol L⁻¹ Citric Acid; Detection: DAD. | An innovative method that avoids the use of organic solvents, reducing environmental impact [5]. |
To help visualize the overall process, the following diagram outlines the key steps involved in developing and executing an HPLC analysis for this compound.
Choosing the most appropriate HPLC method depends on your specific analytical needs:
Sulfaquinoxaline (SQX) is a widely used sulfonamide antibiotic in veterinary medicine for treating coccidiosis and bacterial infections in food-producing animals such as poultry and livestock [1]. Its improper use can lead to residue accumulation in animal products like meat and eggs, posing potential risks to human health, including allergic reactions and the development of antimicrobial resistance [2]. To protect consumers, many countries have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg (ppb) in edible tissues and eggs [3] [2]. This document provides detailed application notes and standardized protocols for the accurate and sensitive determination of SQX residues in these matrices to ensure food safety and regulatory compliance.
Understanding the behavior of SQX residues in different biological matrices is crucial for developing an effective monitoring strategy.
Several analytical techniques are employed for SQX determination, ranging from rapid screening to confirmatory quantitative methods. The table below summarizes key methodologies.
Table 1: Summary of Analytical Methods for this compound Detection
| Method | Principle | Matrices | Key Performance Metrics | Best Use Case |
|---|---|---|---|---|
| Immunochromatographic Assay (ICA) [3] | Competitive format using monoclonal antibodies and colloidal gold. | Chicken muscle, Egg | LOD: ~10 μg/kg; Recovery: 75-82% (egg), 78-81% (muscle); Cutoff: 80 μg/kg. | Rapid, high-throughput screening. |
| High-Performance Liquid Chromatography (HPLC) | Separation on a C18 column with various detection systems. | Accurate quantification and confirmation. | ||
| ― With UV/DAD Detection [6] | UV detection at 265 nm. | Milk, Meat, Egg | Recovery: 98.2-111.2%; LOD: < 100 μg/kg. | Multi-residue analysis of sulfonamides. |
| ― With Fluorescence Detection [7] | Pre-column derivatization with fluorescamine. | Chicken muscle | LOD: 40 ng/g; Recovery: 82.5 ± 7.0%. | Sensitive, selective quantification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8] | Detection based on mass-to-charge ratio of ions. | Eggs | LOQ: ≤ 5 μg/kg for 244 contaminants; Recovery: 51-118%. | Comprehensive multi-residue analysis. |
| Aptasensor [2] | Label-free assay using SQX-specific aptamer and AuNPs. | Water | LOD: 36.95 ng/mL; Linear Range: 40–640 ng/mL. | Environmental monitoring (emerging tech). |
This protocol uses a modified QuEChERS approach with advanced lipid clean-up for simultaneous determination of SQX and hundreds of other chemical contaminants.
Workflow Diagram: LC-MS/MS Analysis of Eggs
Materials and Reagents:
Procedure:
LC-MS/MS Conditions (Example):
This protocol describes a rapid, on-site test for simultaneously screening SQX, sulfamethazine, and sulfadiazine.
Workflow Diagram: Immunochromatographic Assay
Procedure:
For any quantitative method, validation according to guidelines (e.g., EU 2002/657/EC) is essential. Key parameters include [6] [8]:
Robust and sensitive methods for detecting this compound residues in meat and eggs are vital for food safety monitoring. While immunochromatographic assays provide excellent tools for rapid, high-throughput screening, chromatographic methods coupled with mass spectrometry remain the gold standard for confirmatory, quantitative, and multi-residue analysis. The choice of method depends on the required sensitivity, throughput, and available laboratory resources.
This compound (SQ) is a potent sulfonamide antibiotic widely employed in veterinary medicine for the treatment of coccidiosis and bacterial infections in food-producing animals. Despite its therapeutic efficacy, the improper use of SQ can lead to harmful residues accumulating in animal-derived food products and environmental matrices, posing significant risks to human health including allergic reactions, antibiotic resistance, and potential carcinogenic effects. Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for SQ and other sulfonamides in food products, typically ranging from 100 μg/kg in meat to lower levels in dairy and aquatic products [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a powerful sample preparation approach for multi-residue analysis of veterinary drugs including this compound. Originally developed for pesticide analysis in fruits and vegetables, QuEChERS has been successfully adapted for antibiotic residue monitoring in various complex matrices. This application note provides a detailed protocol for SQ extraction using a modified QuEChERS approach followed by UPLC-MS/MS analysis, validated for swine manure, animal tissues, and other relevant matrices [2] [1]. The method demonstrates significant advantages over traditional solid-phase extraction (SPE) techniques, offering reduced analysis time, lower solvent consumption, and improved cost-effectiveness while maintaining high sensitivity and reliability [2].
Animal tissue samples (pork, chicken, fish) should be finely chopped and homogenized using a food processor. Swine manure samples require thorough mixing to ensure uniformity. Egg samples should be homogenized whole (yolk and albumin combined). Store all homogenized samples at -20°C until analysis to prevent analyte degradation.
Table 1: QuEChERS Extraction Salt Compositions for Different Method Variants
| Method Variant | Salt Composition | Application for this compound |
|---|---|---|
| Original | 4 g MgSO₄ + 1 g NaCl | Basic dehydration and phase separation |
| AOAC 2007.01 | 4 g MgSO₄ + 1 g NaCl + 1 g sodium acetate | Buffering for acid-sensitive compounds |
| EN 15662 | 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate | Broad-spectrum antibiotic stability [3] |
| Modified for Sulfonamides | 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate + EDTA | Enhanced recovery of this compound [2] |
The modified QuEChERS method for this compound extraction has been comprehensively validated according to the European Commission Decision 2002/657/EC guidelines. The method demonstrates excellent performance characteristics across various matrices including swine manure, animal tissues, and eggs.
Table 2: Method Validation Parameters for this compound in Different Matrices
| Validation Parameter | Swine Manure [2] | Bacon and Ham [1] | Chicken Eggs [4] |
|---|---|---|---|
| Recovery (%) | 85-95% | 71-102% | 75-98% |
| Precision (RSD%) | <10% | <9.7% | <9.7% |
| Linearity (R²) | >0.99 | >0.99 | 0.990-0.999 |
| LOD (μg/kg) | 1.0 | 10.9-31.3 (CCα) | 2.06-4.12 |
| LOQ (μg/kg) | 3.0 | 11.8-52.5 (CCβ) | 6.86-13.7 |
| Matrix Effect (%) | -15 to +20 | Not specified | Not specified |
The extraction efficiency of this compound is significantly influenced by several factors in the QuEChERS protocol. The addition of 0.1% formic acid to acetonitrile improves protonation of the sulfonamide group, thereby increasing extraction efficiency [1]. The inclusion of EDTA in the extraction process chelates metal ions that might otherwise complex with this compound, particularly important in swine manure and other mineral-rich matrices [2] [5].
The cleanup step using PSA effectively removes various matrix interferents including organic acids, sugars, and pigments, while C18 contributes to the elimination of non-polar interferents such as lipids and sterols [2]. For particularly challenging fatty matrices (bacon, ham, etc.), an additional freezing-out step can be implemented by placing the extract at -20°C for 1 hour after the initial extraction to precipitate co-extracted lipids [1].
The complexity of the sample matrix significantly influences the extraction efficiency and overall method performance. Swine manure represents one of the most challenging matrices due to its high content of undissolved organic materials, including lipids, proteins, and feed residues [2]. The method has been successfully applied to monitor this compound residues in various animal-derived foods as part of daily risk monitoring and assessment of food safety with satisfactory stability and robustness [6].
The following diagram illustrates the complete QuEChERS workflow for this compound extraction, from sample preparation to final analysis:
Figure 1: Complete Workflow for this compound Extraction Using QuEChERS Method
Poor Recovery of this compound: Ensure the extraction solvent contains adequate acidification (0.1-0.5% formic acid) to maintain the compound in its protonated form. Check the pH of the extraction mixture, which should be in the range of 5-6 for optimal recovery [1].
Matrix Effects in UPLC-MS/MS: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for signal suppression/enhancement. The method typically shows medium (-39.9%) to low (-16.7%) matrix effects when proper cleanup is applied [5].
Insufficient Cleanup: For particularly fatty matrices, increase the amount of C18 sorbent (up to 150 mg per 1 mL extract) or implement a double cleanup procedure. The inclusion of EMR-Lipid sorbent has shown promising results for lipid removal in fatty matrices [5].
The modified QuEChERS method outlined in this application note provides a robust, efficient, and reliable approach for the determination of this compound residues in various complex matrices. The method has been successfully applied to monitor SQ residues in swine manure [2], bacon and ham [1], chicken eggs [4], and potentially extended to other animal-derived food products.
The flexibility of the QuEChERS approach allows for adaptation to specific laboratory requirements and matrix types while maintaining analytical performance. The method offers significant advantages over traditional SPE techniques, including reduced solvent consumption, higher sample throughput, and lower operational costs, making it particularly suitable for monitoring programs requiring analysis of large sample numbers.
Future applications of this methodology may include expansion to other sulfonamide antibiotics and implementation in multi-residue methods covering broader ranges of veterinary drug classes. The continued optimization of d-SPE sorbents and extraction protocols will further enhance the method's applicability to challenging matrices and lower detection limits to meet increasingly stringent regulatory requirements.
Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of intestinal coccidiosis in poultry and livestock. This parasitic disease represents a significant economic burden to the poultry industry, causing compromised nutrition absorption, weight loss, elevated mortality rates, and increased susceptibility to secondary infections due to immune system stress [1] [2]. The chemical stability of SQX in pharmaceutical formulations and its residue persistence in animal-derived foods present substantial analytical challenges that necessitate robust stability-indicating methods to ensure drug safety, efficacy, and compliance with regulatory standards.
The development of stability-indicating methods is crucial for pharmaceutical analysis as these methods must accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, excipients, and other components in formulation matrices. These methods must be validated according to ICH guidelines to demonstrate specificity, accuracy, precision, and robustness [1] [2]. Furthermore, with increasing environmental awareness, the concept of green analytical chemistry has gained prominence, encouraging the development of methods that minimize environmental impact while maintaining analytical performance [1] [2]. Modern method development now incorporates comprehensive assessment tools including Green Analytical Procedure Index (GAPI), Blue Applicability Grade Index (BAGI), Analytical GREEnness Metric (AGREE), and Analytical Eco-Scale to evaluate sustainability profiles [1] [2].
A novel stability-indicating HPLC method has been developed for the simultaneous determination of this compound in combination with amprolium (AMP), diaveridine (DIV), and vitamin K3 (VIT K3) in veterinary formulations [1] [2]. This method represents the first comprehensive approach for analyzing this specific quaternary mixture simultaneously, addressing a significant gap in veterinary pharmaceutical analysis. The method was systematically optimized and validated according to ICH Q2(R1) guidelines, demonstrating suitable linearity, accuracy, precision, specificity, and robustness for routine quality control applications [2].
Table 1: Chromatographic Conditions for this compound HPLC Analysis
| Parameter | Specification |
|---|---|
| Column | Supelcosil C18 (4.6 mm × 25 cm, 5 μm) |
| Mobile Phase | 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 μL |
| Temperature | Ambient |
| Retention Characteristics | Well-resolved peaks from other components and degradation products |
The linearity range for this compound was established between 20.0 and 60.0 μg/mL with a correlation coefficient (r²) > 0.999, demonstrating excellent proportional response across the specified range [2]. For the other components, linearity was confirmed at 20.0–60.0 μg/mL for AMP, 2.0–6.0 μg/mL for VIT K3, and 2.1–6.3 μg/mL for DIV [1] [2]. The method precision was evaluated through repeatability and intermediate precision studies, yielding relative standard deviation (RSD) values below 2.0%, which falls within acceptable limits for pharmaceutical analysis [2]. The accuracy of the method was demonstrated through recovery studies, with results ranging between 98% and 102% of the theoretical value, confirming the method's suitability for quantitative analysis [2].
Materials and Reagents: Pharmaceutical grade this compound, amprolium, diaveridine, and vitamin K3 reference standards; potassium dihydrogen phosphate (KH₂PO₄); HPLC-grade acetonitrile; high-purity water (HPLC grade); veterinary formulation samples [2].
Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate solution by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix the phosphate buffer with HPLC-grade acetonitrile in the ratio of 80:20 (v/v). Adjust pH if necessary to optimize separation [2].
Standard Solution Preparation: Accurately weigh 500 mg of this compound, 500 mg of amprolium, 52.5 mg of diaveridine, and 50 mg of vitamin K3 reference standards and transfer to a 25 mL volumetric flask. Dissolve in diluent (90% acetonitrile in water) and make up to volume with the same diluent. This yields a stock standard solution with concentrations of 200 μg/mL AMP, 200 μg/mL SQX, 21 μg/mL DIV, and 20 μg/mL VIT K3. Prepare working standards by appropriate dilution with the same diluent [2].
Sample Preparation: For powder formulations, accurately weigh an amount equivalent to the test concentration and transfer to a suitable volumetric flask. Add approximately 70% of the diluent volume and sonicate for 15-20 minutes with occasional shaking. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 μm syringe filter before injection [2].
System Suitability Testing: Prior to sample analysis, perform system suitability tests by making six replicate injections of the standard solution. The system is considered suitable if the relative standard deviation of peak areas for this compound is less than 2.0%, the tailing factor is not more than 2.0, and the number of theoretical plates is greater than 2000 [2].
Table 2: Method Validation Parameters for this compound HPLC Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 20-60 μg/mL | R² > 0.999 |
| Precision (RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Specificity | No interference from excipients or degradation products | Peak purity > 99% |
| LOD | ~0.25 μg/mL | Based on signal-to-noise ≥ 3 |
| LOQ | ~0.50 μg/mL | Based on signal-to-noise ≥ 10 |
| Robustness | Insignificant effect of minor mobile phase variations | RSD < 2% |
For the analysis of This compound residues in chicken tissues, a highly sensitive UPLC-MS/MS method has been developed and validated to support pharmacokinetic studies and residue depletion trials [3]. This method simultaneously quantifies SQX along with sulfadimidine (SDM), diaveridine (DVR), and vitamin K3 (VK3) in complex biological matrices including breast muscle, thigh muscle, and liver tissues [3]. The method addresses the critical need for monitoring veterinary drug residues in food-producing animals to ensure compliance with maximum residue limits (MRLs) established by regulatory authorities such as the Codex Alimentarius Commission [3].
The chromatographic separation was achieved using an Agilent Poroshell 120 ECC18 column (100 Å, 2.7 μm, 50 mm × 4.6 mm) maintained at 40°C [3]. The mobile phase consisted of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as follows: 0-0.5 min: 10% B; 0.5-1.5 min: 10-90% B; 1.5-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B [3]. The flow rate was set at 0.8 mL/min with an injection volume of 5 μL [3]. Mass spectrometric detection was performed using triple quadrupole mass spectrometry with electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) for maximum sensitivity and selectivity [3].
Diagram 2: Sample Preparation Workflow for this compound Residue Analysis in Tissues
Tissue Sample Preparation: Accurately weigh 1.0 g of homogenized tissue (breast, thigh, or liver) into a 15 mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (acetonitrile with 1% formic acid) and vortex mix vigorously for 2 minutes [3]. Centrifuge at 5000 rpm for 10 minutes at 4°C to precipitate proteins and separate particulates. Transfer the supernatant to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [3]. Reconstitute the dried residue in 1.0 mL of initial mobile phase composition (90% aqueous: 10% organic) and vortex mix for 1 minute. Filter through a 0.22 μm nylon membrane filter into an autosampler vial for UPLC-MS/MS analysis [3].
Calibration Standards and Quality Controls: Prepare matrix-matched calibration standards in drug-free tissue homogenate at concentrations ranging from 5 to 500 ng/g for all analytes [3]. Similarly, prepare quality control samples at low, medium, and high concentrations within the calibration range (e.g., 15, 150, and 400 ng/g) [3]. Process these standards and controls alongside unknown samples to ensure accurate quantification.
Table 3: UPLC-MS/MS Parameters for this compound and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (SQX) | 301.1 | 156.1 / 92.1 | 35 | 22 / 34 |
| Sulfadimidine (SDM) | 279.1 | 186.1 / 124.1 | 30 | 18 / 26 |
| Diaveridine (DVR) | 261.1 | 245.1 / 123.1 | 40 | 25 / 38 |
| Vitamin K3 (VK3) | 173.1 | 117.1 / 89.1 | 45 | 20 / 32 |
| Internal Standard | 254.1 | 156.1 / 92.1 | 35 | 20 / 30 |
Forced degradation studies were conducted to demonstrate the stability-indicating capability of the analytical methods and to understand the intrinsic stability of this compound under various stress conditions [2]. These studies involve intentional degradation of the drug substance under controlled conditions including acid and base hydrolysis, thermal stress, photolytic degradation, and oxidative stress [2]. The specificity of the method is demonstrated when the analytical procedure can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients [2].
Acidic and Basic Hydrolysis: Prepare separate samples of this compound at a concentration of 1 mg/mL in 0.1 N hydrochloric acid and 0.1 N sodium hydroxide, respectively [2]. Allow the solutions to stand at room temperature for 24 hours, then neutralize with equivalent amounts of base or acid before analysis. Monitor the formation of degradation products and calculate the percentage of parent drug remaining [2].
Oxidative Degradation: Expose this compound solution (1 mg/mL) to 3% hydrogen peroxide and allow to stand at room temperature for 24 hours [2]. Analyze the samples at appropriate time intervals to monitor the progression of degradation. Compare the chromatographic profile with that of untreated control samples to identify oxidative degradation products [2].
Thermal Degradation: For solid-state stability, expose the powdered drug substance to dry heat at 60°C for 2 weeks in a stability chamber [2]. For solution-state stability, prepare a solution of this compound in the mobile phase and heat at 60°C for 24 hours [2]. Analyze the samples periodically to monitor degradation.
Photolytic Degradation: Expose solid this compound and its formulations to controlled UV light (e.g., 1.2 million lux hours) and near-UV (320-400 nm) in a stability chamber [2]. Compare the chromatographic profiles with protected control samples to assess photostability and identify photodegradation products.
Under these stress conditions, this compound demonstrates characteristic degradation patterns that help validate the stability-indicating properties of the analytical methods [2]. The developed HPLC method effectively separates this compound from its degradation products, with baseline resolution between the drug substance and any degradation peaks [2]. The peak purity index for this compound, as determined by photodiode array detection, should be greater than 0.999, confirming that the main peak is pure and free from co-eluting impurities [2].
The forced degradation studies reveal that this compound is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, with the formation of specific degradation products that are well-resolved from the main peak [2]. Oxidative stress also induces significant degradation, while the drug demonstrates relative stability under thermal and photolytic stress conditions [2]. These degradation profiles provide valuable information for establishing appropriate storage conditions and shelf life for this compound-containing formulations.
The environmental impact of analytical methods has become an increasingly important consideration in modern pharmaceutical analysis. The greenness profiles of the this compound assay methods have been evaluated using multiple assessment tools including the Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), BAGI (Blue Applicability Grade Index), and AGREE (Analytical GREEnness Metric) tools [1] [2]. These tools provide comprehensive evaluation of method sustainability based on factors such as energy consumption, waste generation, use of hazardous chemicals, and operator safety [1] [2].
The HPLC method for the simultaneous determination of this compound with other anticoccidial drugs demonstrates an enhanced environmental profile compared to previously reported methods, particularly due to its isocratic elution system which reduces solvent consumption and waste generation [1] [2]. The mobile phase composition consisting of phosphate buffer and acetonitrile in a ratio of 80:20 (v/v) represents a relatively green alternative to methods employing ion-pairing reagents or more toxic organic modifiers [2]. The method's high throughput and minimal sample preparation requirements further contribute to its reduced environmental footprint [1] [2].
For the UPLC-MS/MS method, the sample preparation approach was optimized using response surface methodology to minimize organic solvent consumption while maintaining extraction efficiency [3]. The method employs relatively small volumes of acetonitrile (10 mL per sample) compared to conventional extraction protocols, and the direct analysis without additional derivatization or complex clean-up steps further enhances its greenness profile [3]. The overall greenness assessment using the Analytical Eco-Scale and AGREE metrics confirmed the acceptable environmental performance of the method, with identified opportunities for further improvement through solvent replacement or recovery approaches [3].
The comprehensive analytical protocols presented in this application note provide robust and reliable methods for the quantification of this compound in pharmaceutical formulations and biological tissues. The HPLC method offers a stability-indicating solution for quality control laboratories, enabling simultaneous determination of this compound in combination with other anticoccidial drugs in veterinary formulations [1] [2]. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, accuracy, precision, and robustness [2].
For residue monitoring and pharmacokinetic studies, the UPLC-MS/MS method provides the necessary sensitivity and selectivity to quantify this compound residues in complex biological matrices at concentrations relevant to established maximum residue limits [3]. The sample preparation workflow is efficient and applicable to various tissue types, supporting food safety monitoring programs and regulatory compliance [3].
Both methods incorporate green chemistry principles and have been evaluated using modern assessment tools, demonstrating commitment to sustainable analytical practices [1] [2] [3]. The forced degradation studies confirm the stability-indicating capability of these methods, making them suitable for stability testing and shelf-life determination of this compound-containing products [2].
These analytical protocols provide researchers and pharmaceutical professionals with reliable tools for ensuring the quality, safety, and efficacy of this compound throughout its product lifecycle, from formulation development to post-market surveillance.
Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for its efficacy against coccidiosis and other bacterial infections in food-producing animals [1]. Its mechanism of action involves inhibiting bacterial dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway, thereby preventing the synthesis of dihydrofolate [1]. Due to its slow degradation and persistence in the environment, SQX residues can be detected in animal tissues, eggs, and water systems, posing potential risks to human health, including allergic reactions and the development of antibiotic resistance [2] [1]. To safeguard consumer health, regulatory bodies like the European Union, the United States, and China have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg in edible tissues [2]. This document provides detailed, matrix-specific protocols for the sample preparation and detection of SQX, ensuring reliable monitoring for compliance with food safety regulations.
The complexity of biological matrices necessitates robust sample preparation to isolate SQX effectively while minimizing interfering compounds. The following protocols are optimized for different sample types.
This protocol [3] is notable for its environmental friendliness, as it eliminates the use of organic solvents.
This high-throughput method [4] [5] is designed for the simultaneous analysis of SQX and other veterinary drugs in complex tissue matrices.
This method [6] utilizes solid-phase microextraction (SPME) for minimal solvent use and effective clean-up.
This method [7] addresses the challenge of analyzing SQX in a complex, solid matrix.
Table 1: Summary of Sample Preparation Methods for Different Matrices
| Matrix | Extraction Method | Key Clean-up Technique | Extraction Solvent/Phase | Key Advantage |
|---|---|---|---|---|
| Eggs [3] | Ultrasonic Homogenization | Centrifugal Ultrafiltration | 10% Perchloric Acid | No organic solvents; rapid and simple |
| Chicken Tissues [4] [5] | Solvent Extraction | Protein Precipitation & Centrifugation | Acetonitrile:Methanol (49.8:50.2 v/v) | High-throughput; optimized via RSM |
| Meat [6] | Solid-Phase Microextraction (SPME) | SPME Fiber Clean-up | PDMS/DVB Fiber | Minimal solvent use; effective for trace analysis |
| Animal Feed [7] | Solvent Extraction | Solid-Phase Extraction (Plexa PCX) | Not Specified | Effective clean-up for complex solid matrix |
Multiple chromatographic methods have been validated for SQX analysis, each suited to different instrumentation and requirements.
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-DAD (Eggs) [3] | HPLC-UV (Formulations) [8] [9] | UPLC-MS/MS (Tissues) [4] [5] |
|---|---|---|---|
| Column | Mightysil RP-4 GP (150 mm × 4.6 mm, 5 μm) | Supelcosil C18 (250 mm × 4.6 mm, 5 μm) | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm) |
| Mobile Phase | 0.18 mol/L Citric Acid | 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v) | Acetonitrile:Water with 0.1% Formic Acid (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.6 mL/min |
| Detection | Diode Array Detector (DAD) | UV at 260 nm | Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | 20 μL | 10 μL | Not Specified |
| Run Time | ~12 minutes | Not Specified | High-throughput |
The following table summarizes typical validation parameters for SQX analytical methods, demonstrating their reliability.
Table 3: Summary of Method Validation Parameters for this compound
| Validation Parameter | Eggs (HPLC-DAD) [3] | Tissues (UPLC-MS/MS) [4] [5] | Feed (LC-UV) [7] |
|---|---|---|---|
| Linear Range | Not Specified | 50 - 1000 μg/kg | Up to 2 mg/kg |
| Limit of Detection (LOD) | Below MRL (0.1 μg/g) | Not Specified | 265 μg/kg (in feed) |
| Recovery | 92.6% - 96.1% | Validated per FDA protocol | 47% - 66% (in pig feed) |
| Precision (RSD%) | < 5% (Intra-day) | Validated per FDA protocol | 4% - 15% (Intra-day) |
A decline curve study using the UPLC-MS/MS method for poultry tissues determined that a minimum withdrawal period of 7 days after the last dose of a drug formulation containing SQX is required for tissue concentrations to fall below the MRL, ensuring product safety for human consumption [4] [5].
The following diagram illustrates the integrated experimental workflow for sample preparation and analysis, highlighting the key decision points for different matrices.
Diagram 1: Experimental Workflow for this compound Analysis. This flowchart outlines the sample preparation and analytical pathways for different matrices, leading to final quantification against regulatory standards.
The antibacterial action of this compound is rooted in its specific inhibition of a key metabolic pathway in bacteria and protozoa, as shown below.
Diagram 2: Folic Acid Biosynthesis Pathway and Drug Inhibition. this compound competes with PABA for the active site of dihydropteroate synthetase, preventing the synthesis of dihydrofolate. This action is often synergistically enhanced by DHFR inhibitors like diaveridine [1].
These detailed application notes provide robust and validated protocols for the determination of this compound residues across a range of matrices relevant to food safety monitoring. The choice of method—from the solvent-free approach for eggs to the high-sensitivity UPLC-MS/MS method for tissues—should be guided by the required sensitivity, available instrumentation, and the specific matrix. Adherence to these protocols, along with careful attention to quality control measures, will ensure the generation of reliable and defensible data for compliance with international regulatory standards.
This document provides detailed application notes and protocols for the validation of analytical methods used for the determination of Sulfaquinoxaline (SQX), an antimicrobial and anticoccidial veterinary drug. The protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines and are supplemented with green chemistry assessment tools.
The following table summarizes key parameters from recently developed and validated methods for this compound in various matrices.
| Analytical Method | Matrix | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (λ in nm) | Linear Range (µg/mL) | LOD/LOQ* | Citation |
|---|---|---|---|---|---|---|---|---|
| Stability-Indicating HPLC [1] | Veterinary Powder Formulation | Supelcosil C18 (25 cm × 4.6 mm, 5 µm) | 0.05 M KH₂PO₄:ACN (80:20) | 2.0 | UV @ 260 | 20.0 - 60.0 | Not specified | [1] |
| RP-HPLC [2] | Veterinary Powder Formulation | C-18 RP-Amide (25 cm × 4.6 mm, 5 µm) | Phosphate Buffer:ACN (30:70) | 1.0 | UV @ 263 | 80 - 120 (µg/mL) | Not specified | [2] |
| UPLC-MS/MS [3] | Chicken Tissues (Breast, Thigh, Liver) | Agilent Poroshell 120 ECC18 (50 mm × 4.6 mm, 2.7 µm) | A: 0.1% Formic Acid in Water B: Methanol (Gradient Elution) | 0.8 | MS/MS | Not specified (Residue Analysis) | Meets MRL requirements | [3] | | HILIC-HPLC (for related VK3) [4] | Injectable Solution | ZIC-HILIC (25 cm × 4.6 mm, 5 µm) | 200mM NH₄AC (pH 5.7):ACN (20:80) | 0.5 | UV @ 261 | Reported for Menadione | LOD: 0.15 µg/mL LOQ: 0.45 µg/mL | [4] |
*LOD: Limit of Detection; LOQ: Limit of Quantification
Protocol 1: Stability-Indicating HPLC for Simultaneous Determination in Veterinary Formulations [1]
This protocol is suitable for simultaneously quantifying this compound (SUL), Amprolium (AMP), Diaveridine (DIV), and Vitamin K3 (VIT K3) in a powder formulation and is validated as per ICH guidelines.
1. Instrumentation and Conditions
2. Preparation of Solutions
3. Sample Preparation
4. Forced Degradation (Stress Testing)
5. Method Validation
Protocol 2: UPLC-MS/MS for Residue Analysis in Chicken Tissues [3]
This protocol is designed for the highly sensitive detection of SQX residues in complex biological matrices like chicken breast, thigh, and liver.
1. Instrumentation
2. Sample Preparation (Modified QuEChERS)
Modern analytical methods are increasingly evaluated for their environmental impact and sustainability [1].
| Tool | Full Name | Purpose | Application to the Protocol |
|---|---|---|---|
| AGREE | Analytical GREEnness Metric | Provides a comprehensive 0-1 score based on 12 principles of GAC. | The HPLC method [1] uses a relatively benign phosphate buffer and ACN, which can be assessed for waste, energy, and toxicity. |
| Analytical Eco-Scale | - | A semi-quantitative tool; penalizes hazardous reagents and high energy consumption. | The method scores points for being automated but may be penalized for ACN usage. A higher score indicates a greener method. |
| GAPI | Green Analytical Procedure Index | A pictogram that evaluates the environmental impact of each step of the analytical process. | Can be applied to both sample preparation (QuEChERS vs. liquid-liquid extraction) and the final determination step. |
| BAGI | Blue Applicability Grade Index | Assesses the practical effectiveness and applicability of a method alongside its greenness. | Evaluates throughput, cost, and feasibility, providing a balance between green goals and practical utility in a lab setting. |
| RGB | Red Green Blue (12) / Whiteness | "Whiteness" combines green, practical, and analytical metrics into a single unified assessment. | Aims to show that a method can be environmentally responsible (green), practically effective (blue), and analytically sound (red) simultaneously. |
The following diagram illustrates the logical workflow for developing and validating an analytical method, incorporating the principles of green assessment.
Figure 1: Analytical Method Development and Validation Workflow
| Characterization Method | Key Parameters Measured | Experimental Conditions | Significant Findings |
|---|---|---|---|
| FTIR Spectroscopy [1] [2] | Shift in azomethine (ν-C=N) and sulfonamide (ν-SO₂) stretches | Solid-state, KBr pellets, 400-4000 cm⁻¹ range | Bidentate ligand coordination via sulfonyl oxygen and pyrazine/amine nitrogen [2] |
| UV-Vis Spectroscopy & Magnetic Moments [3] [4] [2] | d-d transition bands; magnetic susceptibility (μeff) | DMSO solution (10⁻³ M); room temperature | Octahedral geometry for Cr(III), Mn(II), Fe(III), Co(II), Ni(II); Tetrahedral for Zn(II) [3] [4] |
| Thermogravimetric Analysis (TGA) [2] | Weight loss at specific temperature ranges | Air atmosphere, 25-800°C, heating rate 10°C/min | Determined hydration waters; confirmed final decomposition product as metal oxide [2] |
| Molar Conductivity [2] | Molar conductance (Λm) values | DMF solution (10⁻³ M) at room temperature | Non-electrolytic nature (Λm < 20 Ω⁻¹ cm² mol⁻¹), suggesting counter anions are coordinated [2] |
| Stability Constant (Kf) [2] | Stability constant of metal-ligand complex | UV-Vis titration in ethanol, metal ion concentration fixed | Cu(II) and Ni(II) complexes showed highest coordination stability [2] |
This protocol is adapted from the synthesis of this compound-derived Schiff bases [1].
This general protocol is based on procedures for sulfonamide-metal complexes [3] [4] [2].
This method determines the stability constant for the formed metal complex in solution [2].
[M] + 2[L] [ML₂]:
Kf = (A/ε) / ( (C_M - A/ε) * (C_L - 2A/ε)² )
where A is absorbance, ε is the molar absorptivity of the complex, C_M is the total metal concentration, and C_L is the total ligand concentration [2].The following diagram illustrates the logical sequence and decision points in the synthesis and characterization process.
The table below summarizes the core operational parameters and performance metrics of three prominent SQX removal methods.
| Method | Optimal Conditions | Key Performance Metrics | Mechanisms & Notes |
|---|
| Microbial Degradation (Bacillus sp. DLY-11) [1] | - Temp: 60°C
Here are the step-by-step methodologies for implementing the two biological treatment systems.
This protocol optimizes the activity of a specific, efficient bacterial strain.
This protocol uses an electrochemical system to enhance biological degradation.
Here are solutions to some frequently encountered problems in SQX removal experiments.
Problem: Low this compound Removal Efficiency in Biological Systems
Problem: Inconsistent Results with Advanced Oxidation Processes (AOPs)
The diagrams below illustrate the core mechanisms and experimental workflows for the key removal methods.
Microbial Degradation Pathway
MEC Co-metabolism Process
I hope this technical support center provides a solid foundation for your experiments. The field is advancing rapidly, particularly in understanding microbial degradation pathways and optimizing hybrid systems.
Researchers have successfully isolated Bacillus sp. DLY-11 from swine manure compost and optimized its degradation conditions using Response Surface Methodology (RSM) and a Box-Behnken Design (BBD). The table below summarizes the optimized parameters for degrading 20 mg/L of Sulfaquinoxaline [1] [2].
| Parameter | Optimal Condition for SQ Degradation |
|---|---|
| Strain | Bacillus sp. DLY-11 |
| Target Antibiotic | This compound (SQ) |
| Inoculum Concentration | 5% (v/v) |
| Temperature | 60°C |
| pH | 8.02 |
| MgSO4 Concentration | 0.5 g/L |
| Degradation Efficiency | 95.5% of 20 mg/L SQ in 48 hours [1] [2] |
> Note: This strain also demonstrates broad-spectrum degradation capabilities. Under slightly different optimized conditions, it can degrade over 97% of Sulfachlorpyridazine (SCP) and 98.8% of Sulfamonomethoxine (SMM) within 48 hours [3] [4].
Here are solutions to common problems you might encounter during your experiments.
Q1: My degradation efficiency is lower than expected. What are the key factors I should check?
Q2: How can I monitor the degradation process and identify intermediate products?
Q3: What are the primary degradation pathways for SQ in Bacillus sp. DLY-11?
The degradation process involves multiple biochemical reactions. The following diagram illustrates the key pathways and mechanisms identified for Bacillus sp. DLY-11.
The proposed mechanisms include S-N and C-N bond cleavage, hydroxylation, SO2 release, deamination, oxidation, acetylation, and formylation [2]. Note that one of the four proposed pathways has been reported as novel [2].
Q4: Are there other microbial strains that can degrade this compound?
This section provides a step-by-step methodology for a standard SQ degradation experiment based on the cited research.
1. Culture Preparation
2. Degradation Experiment Setup
3. Sampling and Analysis
Q1: What are the typical goals when applying RSM to Sulfaquinoxaline degradation? The primary goal is to optimize environmental and nutritional factors to achieve the highest possible SQ removal efficiency. A 2024 study successfully used RSM to optimize conditions for a bacterial strain, achieving a 95.5% degradation rate of a 20 mg/L SQ solution within 48 hours [1].
Q2: Which factors are most critical to optimize for microbial SQ degradation? Based on a recent Box-Behnken design optimization, the key factors are Temperature, pH, and nutrient concentration (specifically MgSO₄ in one study) [1]. The interactions between these factors are complex, and RSM is particularly useful for understanding these interactions to find the optimal balance [1] [2].
Q3: My model has a high R², but its predictions are poor. What could be wrong? This is a classic sign of a model that looks good but lacks validity. A 2025 analysis of RSM applications highlights this common issue [3]. To diagnose the problem, check the following:
Q4: How can I efficiently design an experiment to model curvature in the response? You need a design that includes more than two levels for each continuous factor. Standard RSM designs like Central Composite Design (CCD) and Box-Behnken Design (BBD) are specifically created for this purpose [2]. For example, a CCD includes factorial points, center points, and axial points, which allow for the estimation of quadratic (curved) effects [5] [4].
| Problem Area | Specific Issue | Potential Causes & Solutions |
|---|
| Experimental Design | Too many experimental runs, making the study unfeasible. | Cause: Using a full factorial design with many factors. Solution: Use efficient designs like BBD or CCD, which require fewer runs to model quadratic surfaces [1] [3]. | | Model Adequacy | The "Lack-of-Fit" test is significant (p < 0.05). | Cause: The model may be missing important higher-order terms, or there may be uncontrolled experimental error [3]. Solution: Ensure proper replication (especially center points) and consider if important factors were omitted from the study. | | Model Validity | High R² but low predictive power (R²prediction). | Cause: Overfitting the model with too many terms, or influential data points skewing the results [3] [4]. Solution: Use software to perform backward elimination of non-significant terms (p > 0.05) and analyze diagnostic plots to identify and investigate outliers [3]. | | Data Quality | High variability in replicate measurements. | Cause: Inconsistent process control or measurement techniques [4]. Solution: Implement Standard Operating Procedures (SOPs), calibrate instruments regularly, and use control charts to monitor process stability [4]. | | Optimization | Unable to find a single optimum that satisfies all response goals. | Cause: Multiple responses (e.g., Maximize Degradation, Minimize Cost) may have conflicting optimal conditions [2]. Solution: Use the desirability function in statistical software to find a factor setting that provides the best compromise between all your goals [2] [5]. |
The following workflow and table summarize a successful RSM-based protocol for optimizing this compound degradation by Bacillus sp. strain DLY-11, as detailed in a 2024 study [1].
Table: Optimal Conditions for SQ Degradation by Bacillus sp. DLY-11 [1]
| Factor | Optimal Level | Role in the Process |
|---|---|---|
| Temperature | 60 °C | Influences microbial enzyme activity and metabolic rates. |
| pH | 8.02 | Affects the cellular uptake of ions and the chemical state of SQ. |
| MgSO₄ Concentration | 0.5 g/L | Serves as a vital micronutrient for bacterial growth and function. |
| Inoculum Concentration | 5% (v/v) | Determines the initial population of degrading cells. |
| SQ Initial Concentration | 20 mg/L | The target contaminant level for this optimized process. |
Expected Outcome: Under these optimized conditions, the study achieved 95.5% degradation of SQ within 48 hours [1].
What is the known stability profile of Sulfaquinoxaline under stress conditions? this compound is susceptible to degradation under specific stress conditions. Table 1 summarizes the key findings from a study that investigated its oxidation.
Table 1: this compound Stability Under Oxidative Stress Conditions
| Stress Condition | Process | Efficiency | Mineralization | Residual Toxicity (E. coli & S. aureus) | Citation |
|---|---|---|---|---|---|
| Oxidative | Photo-Fenton (pH 2.8, Fe²⁺) | >90% removal | >50% | Reduced to <13% growth inhibition | [1] |
| Oxidative | Fenton (pH 2.8, Fe²⁺) | Efficient removal | Not specified | Not specified | [1] |
The following protocol is adapted from a published method for the simultaneous analysis of this compound, Amprolium, Diaveridine, and Vitamin K3 [2] [3]. It can serve as a core methodology for your stability studies.
1. Chromatographic Conditions
2. Standard and Sample Preparation
3. Forced Degradation (Stress Testing) Protocol
To validate the method as stability-indicating, stress studies should be performed. The general workflow is as follows:
Based on the retrieved information, here are some potential issues and solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor peak shape for SQX | Column degradation or non-optimal mobile phase pH. | Use a fresh C18 column. Adjust the pH of the phosphate buffer; a pH of ~4.5-6.0 is often suitable for sulfonamides. |
| Low recovery of SQX | Incomplete extraction from the matrix. | For tissue samples (e.g., chicken breast, liver), use an optimized extraction with acetonitrile and clean-up with SPE. A design of experiment (DoE) approach can optimize this [4]. |
| SQX degradation during analysis | Instability in solution. | Ensure the diluent and mobile phase are suitable. Prepare standards and samples fresh and keep them in an autosampler at low temperature (e.g., 4°C) if possible. |
For researchers requiring a confirmatory method, the following protocol, validated in a 2016 study, is suitable for detecting SQX in broiler chicken muscle tissue alongside other antibiotics [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Chromatographic Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 30 mm, 3.5 μm) |
| Mobile Phase A | Water with 0.2% heptafluorobutyric acid (HFBA) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 μL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Sample Size | 2 g of muscle (thigh or breast) |
| Extraction Solvent | 8 mL of 5% Trichloroacetic Acid (TCA) solution |
| Sample Clean-up | Ultrasonic bath (10 min), orbital shaker (10 min), centrifugation, and PTFE membrane filtration (0.2 μm) |
The workflow for this multi-residue analysis can be visualized as follows:
The same 2016 study administered SQX to broilers via drinking water and monitored residue levels in muscle tissue, yielding the following critical findings [1] [2]:
| Finding | Detail |
|---|---|
| Post-Treatment Residues | Residues exceeding the 100 μg kg⁻¹ MRL were found in muscle up to two days after discontinuation of the medication. |
| Depletion Time | After four days of withdrawal, the concentration of SQX in muscle was below the method's Limit of Quantification (LOQ). |
| Rapid Metabolism | The study concluded that SQX and the other antimicrobials investigated were rapidly metabolized and eliminated from broiler muscles. |
For higher-throughput screening, Enzyme-Linked Immunosorbent Assay (ELISA) kits are available. The table below summarizes the performance of different kits in various matrices. Please note that these are for research use only [3] [4] [5].
| Kit Provider / Property | Creative Diagnostics | MSE Supplies | Finder SZ |
|---|---|---|---|
| Catalog Number | DEIA035 | E-FS-E050-96 | E109007 |
| Detection Method | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Validated Matrices | Tissues, honey, serum, urine, milk | Muscle, serum, urine, honey, milk, feed, egg | Tissues, feed, milk, eggs, honey |
| Approx. Incubation Time | ~1 hour | ~1 hour | ~1 hour (45 min + 15 min) |
| Detection Limits (LOD) | Tissue: 2 ppb; Milk: 20 ppb; Honey: 1 ppb | Muscle: 0.5-2.5 ppb; Milk: 10 ppb; Honey: 0.5 ppb | Not explicitly stated in snippet |
Q1: What is the regulatory Maximum Residue Limit (MRL) for Sulfaquinoxaline in poultry tissues? The MRL for most sulfonamides, including this compound, in edible tissues is set at 100 μg kg⁻¹ (ppb) in many regions, including the European Union [6] [1] [2]. Japan has a stricter MRL of 20 μg per kg for sulfa residues [6].
Q2: My sample recovery for SQX is low and inconsistent. What could be the issue? Low recovery in residue analysis often stems from the extraction process. Ensure that:
Q3: I am detecting this compound in my control samples. How can I improve method specificity? UPLC-MS/MS is highly specific. To confirm your results:
The table below summarizes the optimal conditions for maximizing SQ removal efficiency using Bacillus sp. strain DLY-11, as determined through Response Surface Methodology (RSM) and a Box-Behnken Design (BBD) [1].
| Factor | Description | Optimal Value |
|---|---|---|
| Strain | SQ-degrading microbe | Bacillus sp. DLY-11 |
| Inoculum Concentration | - | 5% |
| Temperature | - | 60 °C |
| pH | - | 8.02 |
| MgSO₄ Concentration | - | 0.5 g/L |
| Initial SQ Concentration | - | 20 mg/L |
| Degradation Time | - | 48 hours |
| Removal Efficiency | Under optimal conditions | 95.5% |
Here is a detailed methodology for the key experiment cited, from sample preparation to data analysis [1].
Step 1: Strain Isolation and Cultivation
Step 2: Box-Behnken Experimental Design
Step 3: Analytical Measurement of SQ Removal
[(Initial Concentration - Final Concentration) / Initial Concentration] * 100%.Step 4: Data Analysis and Model Fitting
Step 5: Model Validation
The following workflow diagram illustrates the key stages of this experimental process.
Q1: Why is my model not significant, or why is the prediction accuracy low?
Q2: One of my experimental runs failed or produced an outlier. What should I do?
Q3: How do I effectively present the BBD results and optimization findings to my team or stakeholders?
Q4: The optimal conditions from the model are outside the safe or practical operating range for my process. How can I adjust?
The following table summarizes the key degradation techniques, their optimal conditions, efficiency, and a primary characteristic of the resulting by-products.
| Degradation Method | Optimal Conditions | Degradation Efficiency | Key Characteristics of By-products |
|---|---|---|---|
| UV/H₂O₂ (AOP) [1] | pH 3-7; H₂O₂: 80-160 mg/L | Fits pseudo-first-order kinetics; complete decomposition at 2214 mJ/cm² UV fluence [1] | Formation of less complex, often less harmful intermediates; pathway involves hydroxylation, bond cleavage, and opening of the quinoxaline ring [1]. |
| Photo-Fenton [2] | pH 2.8; Fe(II): 10 mg/L; H₂O₂: ~178 mg/L | >90% SQX removal; >50% mineralization [2] | Significant reduction in toxicity (bacterial growth inhibition <13%) [2]. |
| UV/Persulfate (UV/SPS) [3] | Acidic pH; SPS: 200 mg/L | ~90% degradation after 300 min; follows pseudo-first-order kinetics [3] | Can generate by-products more toxic than parent SQX to certain organisms (e.g., Sinapis alba, Daphnia magna) [3]. |
| Microbial Degradation ( Pseudomonas stutzeri DLY-21, Bacillus sp. DLY-11) [4] [5] | pH ~8.0; Temp: 30-60°C; 48-hour incubation | >90% degradation of SQX and other sulfonamides [4] [5] | Involves enzymatic pathways leading to hypothesized products like 4-aminophenol and 2-hydroxyquinoxaline [4] [5]. |
Identifying transformation products involves a multi-step process from sample preparation to data interpretation. The general workflow is outlined in the diagram below.
Sample Preparation and Cleanup [6] [4] [5]
Instrumental Analysis with LC-HRMS [7] [4] [5]
Data Interpretation and Pathway Elucidation [1] [4] [5]
Why do my treated samples sometimes show increased toxicity? Some advanced oxidation processes, particularly UV/persulfate, can produce transformation products that are more toxic than the original SQX to certain test organisms like Daphnia magna or Sinapis alba [3]. It is crucial to always conduct ecotoxicity assays alongside degradation studies.
My microbial degradation efficiency is low. What factors should I optimize? The efficiency of microbial strains like Bacillus sp. DLY-11 is highly dependent on environmental conditions. Use Response Surface Methodology (RSM) with a Box-Behnken design to systematically optimize key parameters [5]:
I am detecting too many unknown peaks in the chromatogram. How can I narrow down the candidates? Focus on ions that show a clear temporal trend (e.g., they appear early and diminish as others form). Use software tools to screen for potential products based on common biotransformation rules (e.g., hydroxylation, cleavage). The hypothesized degradation pathways proposed in recent literature can serve as a valuable guide for prioritizing your search [4] [5].
Q1: What are the proven methods to degrade Sulfaquinoxaline in the environment or waste streams? Advanced Oxidation Processes (AOPs) and microbial degradation are two effective methods for breaking down SQX.
The table below summarizes the optimal conditions and performance of these two methods based on recent research:
| Method | Optimal Conditions | Efficiency & Outcomes | Key Considerations |
|---|
| Photo-Fenton Process [1] | - [this compound] = 25 mg/L
Q2: What should I do if animals in my study show signs of SQX toxicosis? Unexpected toxicosis can occur even with calculated dosing. A case study in broiler breeders showed a spike in mortality days after a seemingly correct SQX treatment regimen. Key steps for troubleshooting include [3]:
Q3: Does this compound have any immunosuppressive effects? Yes, older studies have documented an immunosuppressive effect in chickens. One study demonstrated that SQX treatment reduced specific antibody titers in birds immunized with S. pullorum antigen and confirmed this effect during an experimental infection with Newcastle disease virus [4]. This is a critical consideration when designing studies involving disease challenges.
Protocol 1: SQX Degradation via Photo-Fenton Process [1] This method is ideal for treating aqueous SQX waste in a lab setting.
Protocol 2: SQX Biodegradation using Bacillus sp. DLY-11 [2] This method uses a specific bacterial strain for biological removal of SQX.
The following diagrams illustrate the logical workflow for the two primary degradation methods discussed.
I hope this technical information provides a solid foundation for your research and development efforts.
Sulfaquinoxaline is a sulfonamide antibacterial drug. Its mechanism of action and the rationale for its use in potentiated combinations are well-established.
The table below summarizes common historical and commercial combinations involving this compound [3]:
| Combination Product Components | Target Pathway | Application |
|---|---|---|
| This compound + Pyrimethamine | Folic Acid Synthesis | Feed |
| This compound + Diaveridine | Folic Acid Synthesis | Water |
| Amprolium + this compound + Ethopabate | Folic Acid Synthesis & Thiamine Uptake | Feed |
| Amprolium + this compound + Ethopabate + Pyrimethamine | Folic Acid Synthesis & Thiamine Uptake | Feed |
This diagram illustrates the synergistic "double blockade" mechanism of this compound combinations:
Due to concerns about residues in the environment and food products, sensitive methods for detecting this compound have been developed. The following table compares several analytical techniques [4] [5]:
| Method | Principle | Key Features |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-based detection | High sensitivity and specificity; considered a confirmatory method; requires expensive equipment and specialized training [4]. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on compound affinity to the column | High sensitivity and stability; widely used for residue analysis; also requires sophisticated equipment [4] [5]. |
| Immunoassays | Antigen-antibody interaction | Can be rapid and suitable for screening; cross-reactive antibodies can detect multiple sulfonamides simultaneously [4]. |
| Aptamer-based Sensors (Aptasensors) | Binding between a target molecule and a specific single-stranded DNA oligonucleotide (aptamer) | Label-free platforms are cost-effective and simple to operate; a relatively new technology with high potential for environmental monitoring [5]. |
When evaluating this compound, several important factors beyond direct efficacy should be considered:
The table below summarizes and compares two distinct HPLC methods developed for the determination of this compound, highlighting their key validation parameters and experimental conditions.
| Feature | Method 1: Stability-Indicating HPLC [1] | Method 2: Routine QC HPLC [2] |
|---|---|---|
| Analytical Goal | Stability study & simultaneous determination in complex veterinary formulations | Simultaneous assay of two APIs in a powder dosage form |
| Drugs Detected | This compound (SUL), Amprolium (AMP), Diaveridine (DIV), Vitamin K3 (VIT K3) | This compound Sodium, Amprolium Hydrochloride |
| Stationary Phase | Supelcosil C18 column | C-18 RP-Amide column (25 cm x 4.6 mm, 5µm) |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile = 80:20 (v/v) [1] | Phosphate buffer : Acetonitrile = 30:70 (v/v) [2] |
| Flow Rate | 2.0 mL/min [1] | 1.0 mL/min [2] |
| Detection Wavelength | 260 nm [1] | 263 nm [2] |
| Linearity Range (SUL) | 20.0 - 60.0 µg/mL [1] | 0.08 - 0.12 mg/mL (equivalent to 80 - 120 µg/mL) [2] |
| Validation Highlights | Full ICH validation; Stability-indicating capability confirmed via stress tests; Greenness assessment [1] | ICH validation; Precision RSD < 2% [2] |
This method is designed to reliably measure multiple anticoccidial drugs, even in the presence of their degradation products.
Chromatographic Conditions:
Sample Preparation: The method involves preparing sample solutions from veterinary formulations within the specified linearity range, followed by filtration or dilution as needed.
Key Validation Steps (as per ICH):
The following diagram illustrates the logical workflow for establishing a stability-indicating method:
This method is optimized for the efficient and precise simultaneous assay of two active ingredients in a powder formulation.
Chromatographic Conditions:
Sample Preparation: Samples were prepared to achieve a final concentration within the linear range of 0.08–0.12 mg/mL for both analytes.
Key Validation Steps:
The table below summarizes the performance and cross-reactivity profiles of different immunoassays and aptasensors for detecting Sulfaquinoxaline and other sulfonamides (SAs), based on the information from the search results.
| Assay Format / Recognition Element | Target Analyte(s) | Cross-Reactivity (CR) Profile | Key Performance Data (IC₅₀ or LOD) | Citation |
|---|---|---|---|---|
| Class-Selective pAb (ELISA) | 19 Sulfonamides (Class-specific) | Recognizes 19 SAs with IC₅₀ below 100 µg/L; uniform affinity for SAs with five- or six-membered rings [1]. | LOD for 5 key SAs: 1.00 - 6.10 µg/L; Avg. recovery: 72.0-107.5% [1]. | [1] |
| Monoclonal Antibody (ELISA) | Nicarbazin (Metabolite DNC) | No cross-reaction to six other common anti-coccidiosis drugs [2]. | IC₅₀: 0.825 ng/mL; Curve range: 0.3–24.3 ng/mL; Recovery: 74.4–111.7% [2]. | [2] |
| Fluorescence Polarization Immunoassay (FPIA) | Sulfonamides & Fluoroquinolones | Cross-reactivity is not fixed; can be 5-fold lower in assays with sensitive detection (low reagent concentrations) compared to less sensitive formats [3]. | IC₅₀: Varies with assay conditions and reagent concentrations [3]. | [3] |
| Cross-Reactive Aptamer (Fluorescent Aptasensor) | 9 Sulfonamides | Isolated aptamers (Sul-01, Sul-02, etc.) show excellent cross-reactivity and specificity to multiple SAs with minimal interference from enrofloxacin [4]. | Used for a ratiometric fluorescent aptasensor for 9 SAs [4]. | [4] |
| SQX-Specific Aptamer (Label-free Aptasensor) | This compound (SQX) | The aptamer SBA28-1 binds SQX with high affinity and specificity [5]. | LOD: 36.95 ng/mL; Linear range: 40–640 ng/mL; Recovery in water: 90–109.9% [5]. | [5] |
For researchers looking to implement or verify these methods, here are the key experimental protocols described in the literature.
This protocol is based on the development of a polyclonal antibody (pAb) with broad specificity [1].
This protocol details a colorimetric method using gold nanoparticles (AuNPs) and a specific aptamer [5].
Understanding that cross-reactivity is not an immutable property of an antibody or aptamer is crucial for assay design and data interpretation.
This diagram illustrates a central concept confirmed by both mathematical modeling and experimental data: the cross-reactivity of an immunoassay can be modulated by its operational conditions, even when using the same antibodies [3]. Assays requiring high concentrations of reagents tend to be less specific.
Sulfaquinoxaline is a sulfonamide antibiotic primarily used in veterinary medicine. Its toxicity stems from several distinct mechanisms:
The following table summarizes the key toxic effects and experimental findings for different species as reported in the literature. Much of the data comes from studies on chickens, with more limited information available for mammals.
| Species | Toxic Effects | Experimental Context & Key Findings |
|---|
| Chickens | Immunosuppression, Hemorrhage, Bone Marrow Pallor, Reduced Weight Gain, Decreased Water/Food Consumption, Temporary Reduced Reproductive Performance (in breeding fowl) | Immunosuppression: Treated birds showed lower specific antibody titres after immunization [3]. Hemorrhage: 47% mortality observed with hemorrhages after intermittent feeding of 0.05% SQX [2]. Safety Studies: Decreased consumption and weight gain at overdosage (4.4x recommended level); temporary drops in egg production/hatchability at 3x recommended level [4]. | | Dogs | Coagulopathy (Hemorrhage), Keratoconjunctivitis Sicca (KCS) | Coagulopathy: Hemorrhage reported in a 14-day intermittent study with 1400 mg/kg [2]. SQX found in dog treats at 800 ppb, above the U.S. FDA tolerance of 100 ppb [5]. KCS: Reported as a hypersensitivity reaction, leading to decreased tear production [1]. | | Rats | Renal Tubule Changes | Changes in renal tubules observed in a 26-week intermittent oral study with 9100 mg/kg [2]. | | Rabbits | Altered Blood Serum Enzymes | Interaction study with lead acetate: repeated doses of sulfonamides (100 mg/kg) increased serum AST, ALT, alkaline phosphatase, and creatinine levels [6]. | | Microalgae (C. vulgaris) | Inhibition of Growth and Pigmentation | Used in lab studies to assess residual toxicity of water after photocatalytic treatment of SQX. Water treated with bare TiO₂ showed higher toxicity than the original SQX solution [7]. | | Bacteria (E. coli, S. aureus) | Growth Inhibition | Used in lab studies to assess residual toxicity of water after advanced oxidation process treatment of SQX. The photo-Fenton process reduced bacterial growth inhibition to less than 13% [8]. |
The methodologies from key studies provide a framework for evaluating SQX toxicity.
This protocol is based on a study that demonstrated the immunosuppressive effect of SQX [3].
The workflow for this experimental design is as follows:
This method is used to assess the ecological impact and toxicity of SQX and its transformation products after water treatment [7].
The compiled data highlights several critical considerations for professionals:
| Region/Country | Food Commodity | MRL (µg/kg or ppb) | Key Regulatory Body / Source |
|---|---|---|---|
| Canada [1] [2] | Muscle, Kidney, Liver (Cattle, Chickens, etc.) | 100 (Total sulfonamides) | Health Canada |
| Cattle Milk | 10 | Health Canada | |
| Great Britain [1] | Muscle, Fat, Liver, Kidney (All food-producing species) | 100 (Total sulfonamides) | Veterinary Medicines Directorate |
| Milk (Bovine, Ovine, Caprine) | 100 (Total sulfonamides) | Veterinary Medicines Directorate | |
| European Union [3] | Aquaculture Products | Reference Point for Action (RPA): 0.15 - 0.5 (For prohibited substances like Chloramphenicol) | European Food Safety Authority (EFSA) |
| United States [4] | Specific tolerance for this compound not listed in active FDA database. | U.S. Food and Drug Administration (FDA) | |
| Japan [5] | MRLs revised (Feb 2025); specific values require official documents. | Revised (2025) | Ministry of Health, Labour and Welfare |
To ensure compliance with MRLs, robust and validated analytical methods are essential. Here are detailed protocols for detecting this compound and related compounds.
This method is designed for the simultaneous determination of this compound, sulfamethazine, and the potentiator pyrimethamine in veterinary formulations [6].
This green and stability-indicating method simultaneously quantifies this compound in a complex mixture with amprolium, diaveridine, and vitamin K3 [7].
The following diagram illustrates the core steps involved in a typical multi-residue LC-MS method for detecting veterinary drug residues.
The following table summarizes experimental data on drug combinations containing this compound and their performance outcomes.
| Combination Drugs | Target Animal | Pathogen/Disease | Reported Efficacy Outcomes | Citation |
|---|---|---|---|---|
| Amprolium + this compound | Japanese Quail | Challenge with mixed Eimeria species (E. bateri, E. uzura, E. tsunodai) | Parasitic & Performance Parameters: Significantly lowered fecal oocyst output and lesion scores compared to infected, unmedicated group. [1] | |
| Amprolium + this compound + Ethopabate (Pancoxin) | Chickens | Coccidiosis (General) | Broad-Spectrum Activity: Used to extend the spectrum of activity and improve efficacy against different Eimeria life cycle stages. [2] | |
| Amprolium + this compound + Ethopabate + Pyrimethamine (Supacox) | Chickens | Coccidiosis (General) | Synergistic Effect: Designed for improved efficacy due to synergism between components and a broad spectrum of activity. [2] | |
| This compound + Pyrimethamine (Whitsyn) | Chickens | Coccidiosis (General) | Synergistic Interaction: Classic example of synergism confirmed by isobologram analysis; combined effect greater than the sum of separate effects. [2] | |
| This compound + Diaveridine (Solquin) | Chickens | Coccidiosis (General) | Combination Therapy: A soluble combination used for the treatment of avian coccidiosis. [2] [3] | |
| Trimethoprim + this compound | Chickens | Plasmodium gallinaceum (Avian Malaria) | Therapeutic Efficacy: When administered in feed, protected chickens against mortality and reduced weight gain. Effectively eliminated parasites from the blood if treatment started early. [4] |
Here are the detailed methodologies from key studies that provide a model for efficacy testing.
The rationale for using this compound in combinations is rooted in the "double blockade" of a critical biochemical pathway in parasites [2].
When evaluating this data, researchers should consider:
The table below summarizes the performance of different Sulfaquinoxaline degradation technologies based on recent research.
| Technology | Optimal Conditions | Degradation Efficiency | Kinetics (Rate Constant, k) | Key Findings | Source |
|---|---|---|---|---|---|
| UV/H₂O₂ | [H₂O₂] = 80 mg/L, pH 3.0 | ~100% removal | kobs = (0.802 × [H₂O₂] + 0.206) × 10⁻³ | Efficiency inhibited by anions (HCO₃⁻, Cl⁻, NO₃⁻) and humic acid. | [1] |
| UV/Persulfate (UV/SPS) | [SPS] = 200 mg/L, Acidic pH | ~90% removal after 300 min | Pseudo-first-order | Promoted under acidic conditions; some toxic by-products formed. | [2] |
| Photo-Fenton | [H₂O₂] = 178 mg/L, [Fe²⁺] = 10 mg/L, pH 2.8 | >90% removal, >50% mineralization | Pseudo-first-order; pilot plant rates 2-4x faster than lab bench. | Effective toxicity reduction; highly scalable process. | [3] [4] |
| Biodegradation (Bacillus sp. DLY-11) | pH 8.0, 60°C, 48 hrs | 95.5% removal of 20 mg/L SQ | Not specified | Isolated from swine manure compost; optimal conditions determined via RSM. | [5] |
| Biodegradation (Pseudomonas stutzeri DLY-21) | 48 hrs, optimal conditions for mixed SAs | >90% for SQ and 3 other SAs | Not specified | Capable of degrading a mixture of four sulfonamide antibiotics simultaneously. | [6] |
| Anaerobic Biodegradation | In swine manure leachate | Varies by compound | Pseudo-first-order; Half-lives (t1/2): SQX ~5.7 days, SMX ~4.2 days | Degradation rate: SMX > SMD ≈ SQX > STZ. | [7] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies.
To help visualize the key characteristics and decision-making process for selecting a degradation technology, the following diagram maps the primary options based on degradation speed and mineralization capability.
The table below compares two recently developed methods for determining Sulfaquinoxaline (SUL), highlighting their key parameters and greenness assessment results.
| Feature | Method 1: UPLC-MS/MS for Tissue Residues [1] [2] | Method 2: HPLC-UV for Veterinary Formulations [3] [4] |
|---|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Application Matrix | Chicken tissues (breast, thigh, liver) | Veterinary powder formulations |
| Analytes | This compound (SQX), Sulfadimidine (SDM), Diaveridine (DVR), Vitamin K3 (VK3) | This compound (SUL), Amprolium (AMP), Diaveridine (DIV), Vitamin K3 (VIT K3) |
| Key Greenness Assessment Tools | Analytical Eco-Scale (AES), AGREE, AGREEprep, EVG Framework [1] [2] | Analytical Eco-Scale (AES), AGREE, GAPI, BAGI, RGB (Whiteness) [3] [4] |
| Reported Greenness Outcome | The method was evaluated as "green" based on the Analytical Eco-Scale and the AGREE/AGREEprep tools [1] [2]. | The method was found to have an excellent green profile and high whiteness score, indicating it is environmentally sustainable and practical [3] [4]. |
Here is a detailed breakdown of the key experiments and methodologies cited in the comparison table.
The following diagram illustrates the logical workflow for applying the combined greenness assessment framework as demonstrated in the research.
The Efficient-Valid-Green (EVG) framework is a three-pillar approach used to evaluate the overall competence of an analytical study. It aims to find a balance between:
The outcome of this integrated evaluation is often represented visually using a radar chart to show the balance point between these three pillars [2].
| Metabolite Name | Abbreviation | Species Identified In | Key Characteristics / Role | Primary Source(s) |
|---|---|---|---|---|
| N4-acetyl this compound | N4-Ac-SQX | Rabbits [1] | A major primary metabolite; also undergoes deacetylation back to SQX. | [1] |
| This compound-OH (Hydroxylated) | SQX-OH | Bovine, Poultry, Swine (tissues) [2] | A hydroxylated form found in liver and kidney; crucial for accurate residue analysis. | [2] |
| Hydroxy-quinoxaline moiety metabolites | Info not found in search | Not Specified (Biological samples) [3] | Four novel metabolites with a hydroxyl group attached to the quinoxaline ring. | [3] |
| Decomposed Heterocyclic Products & Trihydroxybenzene | HHQ | Not Specified (Bacterial Consortium) [4] | Products from the initial breakdown of SQX by bacteria like Leucobacter sp., further degraded by other consortium members. | [4] |
The identification of these metabolites relies on advanced analytical techniques. Here are the methodologies from key studies:
Liquid Chromatography (HPLC) for Pharmacokinetics in Rabbits [1]: This early study used a high-performance liquid chromatographic (HPLC) method to quantify SQX and its N4-acetyl metabolite in biological fluids like plasma and urine. The protocol involved administering a 50 mg/kg intravenous dose to New Zealand White rabbits and then monitoring the drug and metabolite levels over time to determine pharmacokinetic parameters like plasma half-life.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tissue Residues [2]: To characterize SQX metabolites in animal tissues (liver, kidney), researchers used liquid chromatography coupled to tandem mass spectrometry. The process involved:
High-Resolution Orbitrap Mass Spectrometry for Structural Elucidation [3]: This technique was employed to discover previously unreported metabolites of SQX. The high-resolution and accurate mass capabilities of the Orbitrap instrument allowed for precise determination of the elemental composition of the metabolites. The study combined multiple data sources, including:
Radioactive Tracing Coupled with LC/MS-IT-TOF for Metabolism and Pharmacokinetics [5]: A highly sensitive method used to study the metabolic fate of Diaveridine (a drug often combined with SQX) in pigs and chickens. While focused on DVD, it demonstrates a gold-standard protocol for such investigations:
The following diagram summarizes the key metabolic and degradation pathways of this compound as identified in the research.
The cross-species differences in SQX metabolism have several critical implications for scientific and regulatory work:
Irritant;Health Hazard